

# Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry

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## Compound of Interest

Compound Name: 4-Bromo-2-methylbenzotrifluoride  
CAS No.: 936092-88-5  
Cat. No.: B1520628

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In the landscape of contemporary drug discovery, agrochemical development, and materials science, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Within this context, **4-Bromo-2-methylbenzotrifluoride** emerges as a key building block, offering a unique combination of reactive sites and property-modulating functional groups.

This guide provides an in-depth technical overview of **4-Bromo-2-methylbenzotrifluoride**, covering its core properties, synthesis, and applications, with a particular focus on its utility for researchers and professionals in drug development.

## Core Physicochemical & Structural Data

**4-Bromo-2-methylbenzotrifluoride**, with the CAS number 936092-88-5, is a substituted aromatic compound.[3] The presence of a bromine atom, a methyl group, and a trifluoromethyl

group on the benzene ring provides a versatile platform for a variety of chemical transformations.

Property	Value	Source
CAS Number	936092-88-5	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub>	[3]
Molecular Weight	239.03 g/mol	[3]
Appearance	Solid	[4]
Boiling Point	193.7±35.0 °C (Predicted)	[5]
Density	1.538±0.06 g/cm <sup>3</sup> (Predicted)	[5]
SMILES String	CC1=CC=C(C(F)(F)F)C(Br)=C1	[4]
InChI Key	ILHMYYRIQKCMIZ-UHFFFAOYSA-N	[4]

## Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted benzotrifluorides often involves multi-step processes. While specific synthesis routes for **4-Bromo-2-methylbenzotrifluoride** are not extensively detailed in the provided search results, a general understanding can be derived from the synthesis of related compounds. A plausible synthetic pathway could involve the bromination of 2-methylbenzotrifluoride. The directing effects of the methyl and trifluoromethyl groups would be key in achieving the desired regioselectivity.

A related patent for the preparation of m-Bromo-benzotrifluorides describes the bromination of a substituted benzotrifluoride followed by fluorination.[6] Another synthetic approach for a related compound, 4-bromo-2-nitrobenzotrifluoride, involves a four-step process of nitration, ammoniation, bromination, and deamination starting from m-chlorobenzotrifluoride.[7]

## Applications in Drug Discovery and Beyond

The true value of **4-Bromo-2-methylbenzotrifluoride** lies in its application as a versatile intermediate in the synthesis of complex organic molecules.

## Pharmaceutical Synthesis

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and cell permeability.[1][8] The bromine atom on the aromatic ring of **4-Bromo-2-methylbenzotrifluoride** serves as a convenient handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[8][9] These reactions are fundamental in the construction of the carbon-carbon and carbon-nitrogen bonds that form the backbones of many drug molecules.

The unique substitution pattern of this compound makes it a valuable precursor for creating novel drug candidates with potentially enhanced biological activity.[10] For instance, similar fluorinated building blocks are crucial in the development of kinase inhibitors and central nervous system (CNS) drugs.[9]

## Agrochemical Development

Similar to its role in pharmaceuticals, **4-Bromo-2-methylbenzotrifluoride** is a valuable intermediate in the synthesis of advanced agrochemicals.[10] The trifluoromethyl group can confer increased efficacy and stability to pesticides, herbicides, and fungicides.[1][2]

## Materials Science

Fluorinated aromatic compounds are also utilized in the development of advanced polymers and specialty materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and other desirable properties of materials.[2]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The following is a representative protocol for the coupling of an aryl bromide, such as **4-Bromo-2-methylbenzotrifluoride**, with an arylboronic acid.

Objective: To synthesize a biaryl compound from **4-Bromo-2-methylbenzotrifluoride** and a selected arylboronic acid.

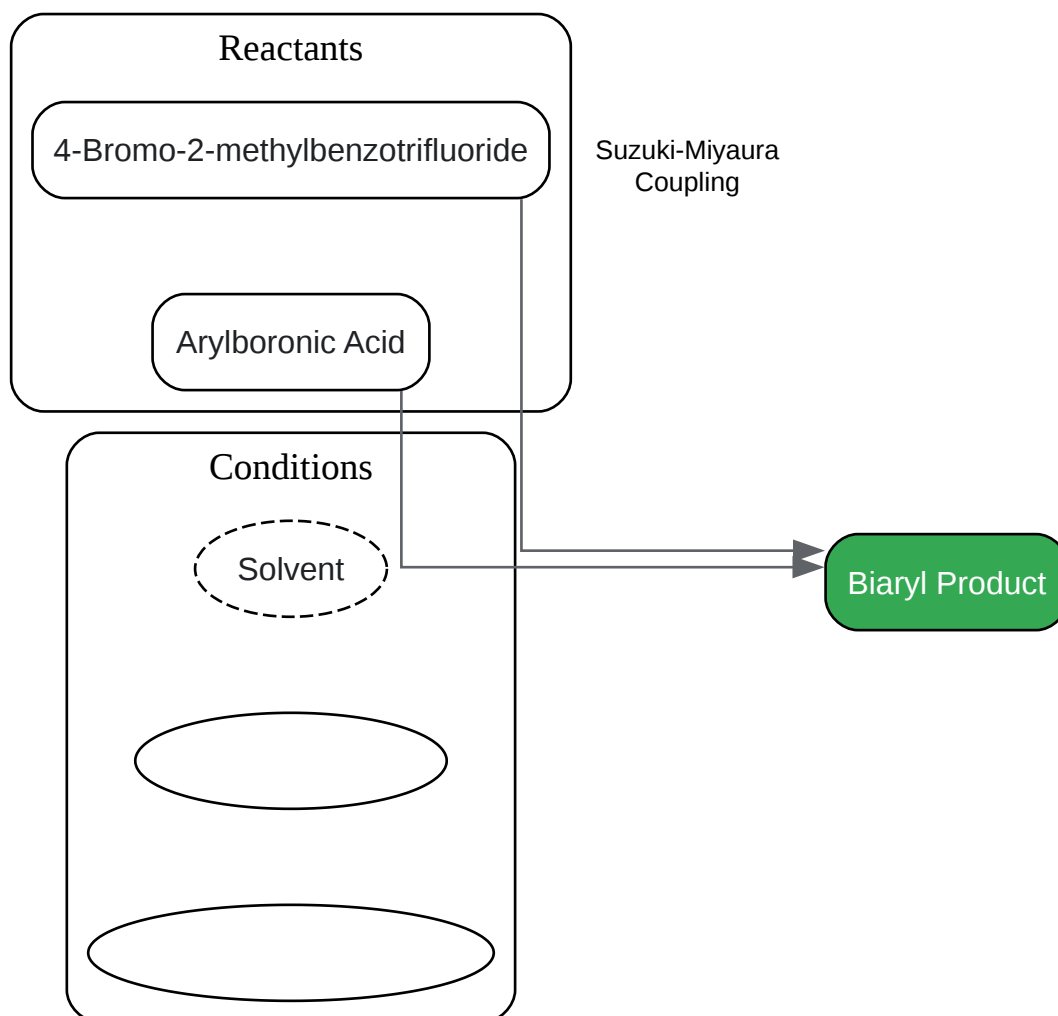
Materials:

- **4-Bromo-2-methylbenzotrifluoride**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and work-up reagents

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **4-Bromo-2-methylbenzotrifluoride** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- **Solvent and Catalyst Addition:** Add the solvent mixture and the palladium catalyst under the inert atmosphere.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography.



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